molecular formula C17H18ClN3O B12060845 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride CAS No. 99614-04-7

3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride

Cat. No.: B12060845
CAS No.: 99614-04-7
M. Wt: 315.8 g/mol
InChI Key: ZWZTWEXCTIJPEK-UHFFFAOYSA-N
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Description

3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride is a synthetic compound that belongs to the class of imidazole-containing heterocycles. Imidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications. This compound is of particular interest due to its potential pharmacological properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride involves its interaction with specific molecular targets:

Properties

CAS No.

99614-04-7

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one;hydrochloride

InChI

InChI=1S/C17H17N3O.ClH/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20;/h2-5,8-9,11-12H,6-7,10H2,1H3;1H

InChI Key

ZWZTWEXCTIJPEK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4.Cl

Origin of Product

United States

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